Product packaging for Dodovisone C(Cat. No.:CAS No. 1616683-52-3)

Dodovisone C

Cat. No.: B593473
CAS No.: 1616683-52-3
M. Wt: 482.529
InChI Key: FMYMDXKGXKDGNI-UHFFFAOYSA-N
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Description

Dodovisone C (CAS 1616683-52-3) is an isoprenylated flavonoid that can be isolated from the aerial parts of the plant Dodonea viscosa . As a member of the flavonoid family, this natural product is a compound of significant interest in phytochemical and pharmacological research. The presence of an isoprenyl group on its core flavonoid structure can influence its biological activity, lipophilicity, and interaction with cellular targets, making it a valuable subject for structure-activity relationship (SAR) studies. While specific biological activity data for this compound is an area of ongoing investigation, related isoprenylated flavonoids are known to exhibit a range of promising properties, such as antibacterial, antioxidant, anti-inflammatory, and neuroprotective effects . Researchers can utilize this compound as a standard for the identification and quantification of chemical constituents in herbal extracts, or as a starting point in bioactivity-guided fractionation and drug discovery projects aimed at developing new therapeutic agents. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use . By providing this compound, we aim to supply researchers with high-quality, well-characterized chemical tools to advance scientific discovery in natural products chemistry and beyond.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H30O8 B593473 Dodovisone C CAS No. 1616683-52-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydroxy-2-[8-(4-hydroxy-3-methylbutyl)-2,2-dimethylchromen-6-yl]-3,6-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O8/c1-14(13-28)6-7-15-10-17(11-16-8-9-27(2,3)35-23(15)16)24-26(33-5)22(31)20-19(34-24)12-18(29)25(32-4)21(20)30/h8-12,14,28-30H,6-7,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYMDXKGXKDGNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC(=CC2=C1OC(C=C2)(C)C)C3=C(C(=O)C4=C(O3)C=C(C(=C4O)OC)O)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation and Structural Elucidation Methodologies of Dodovisone C

Plant Source and Geographic Variation in Phytochemical Profiles

Dodovisone C was isolated from the aerial parts of Dodonaea viscosa, a plant belonging to the Sapindaceae family. xml-data.orgbiocrick.com This plant is a source of various other compounds, including other isoprenylated flavonoids (dodovisones A, B, and D) and clerodane diterpenoids. xml-data.org The phytochemical investigation that led to the discovery of this compound was part of a broader effort to identify and characterize the chemical constituents of D. viscosa. xml-data.org

The chemical composition of plants can be significantly influenced by their geographic location. mdpi.com Environmental factors such as climate, soil composition, water availability, and temperature can lead to variations in the production of secondary metabolites. mdpi.comnih.gov This geographic variation can affect the concentration and even the presence of specific compounds within a plant species. uzh.chmdpi.com For instance, studies on other plants have shown that populations from more arid regions may exhibit different chemical profiles compared to those from temperate zones. mdpi.comnih.gov While the specific impact of geography on the phytochemical profile of this compound in D. viscosa is not detailed in the available literature, it is a recognized phenomenon in plant science that could lead to quantitative differences in compound yield from plants collected in different regions. uzh.chfrontiersin.org

Extraction Techniques from Biological Matrices

The initial step in isolating this compound involves extracting the compound from the plant material. This process separates the desired phytochemicals from the solid plant matrix. A variety of techniques, ranging from traditional solvent-based methods to more modern, efficient technologies, can be employed. chromatographytoday.comfrontiersin.org

Traditional extraction methods rely on the use of solvents to dissolve and remove compounds from the plant material. These methods are widely used due to their simplicity and effectiveness. e3s-conferences.org

Maceration : This technique involves soaking the plant material in a solvent within a sealed container at room temperature for a period ranging from hours to days. e3s-conferences.org The choice of solvent, often ethanol, methanol (B129727), or their aqueous mixtures, is crucial for effectively extracting flavonoids. medistra.ac.ide3s-conferences.org

Percolation : In this method, the plant material is packed into a column (a percolator), and a solvent is passed slowly through it. maas.edu.mme3s-conferences.org The solvent drips through the material, dissolving the target compounds and collecting them at the bottom. This process is typically carried out at room temperature. e3s-conferences.org

For the isolation of flavonoids like this compound, solvents such as methanol, ethanol, and ethyl acetate (B1210297) are commonly used. maas.edu.mme3s-conferences.org In the specific study isolating this compound, the air-dried aerial parts of D. viscosa were percolated with ethanol. xml-data.org

MethodDescriptionTypical SolventsAdvantagesDisadvantages
MacerationSoaking plant material in a solvent in a sealed container at room temperature. e3s-conferences.orgEthanol, Methanol, Water, Oils e3s-conferences.orgSimple setup, low cost.Time-consuming, may result in incomplete extraction.
PercolationPassing a solvent slowly through a column packed with plant material. e3s-conferences.orgEthanol, Methanol, Water e3s-conferences.orgMore efficient than maceration, can be continuous.Requires more specialized equipment (percolator).
Soxhlet ExtractionContinuous extraction using a specialized apparatus where solvent is repeatedly boiled, condensed, and passed through the sample. chromatographytoday.comOrganic solvents (e.g., Hexane (B92381), Ethanol)Highly efficient, requires less solvent over time.Can degrade heat-sensitive compounds.

To overcome the limitations of conventional methods, such as long extraction times and large solvent consumption, advanced and environmentally friendly "green" technologies have been developed. frontiersin.org These techniques often offer higher efficiency and selectivity. frontiersin.org

Ultrasound-Assisted Extraction (UAE) : This method uses high-frequency ultrasonic waves to create cavitation bubbles in the solvent. chromatographytoday.com The collapse of these bubbles near the plant cell walls disrupts them, enhancing solvent penetration and accelerating the extraction process. chromatographytoday.comfrontiersin.org

Microwave-Assisted Extraction (MAE) : MAE utilizes microwave energy to rapidly heat the solvent and plant material, causing the plant cells to rupture and release their contents into the solvent. chromatographytoday.com This significantly reduces extraction time. chromatographytoday.com

Supercritical Fluid Extraction (SFE) : SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. chromatographytoday.comnih.gov Under supercritical conditions (high pressure and temperature), CO2 has properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid, enabling selective extraction. nih.gov

Pressurized Liquid Extraction (PLE) : Also known as Accelerated Solvent Extraction (ASE), this technique uses conventional solvents at elevated temperatures and pressures. frontiersin.orgnih.gov These conditions increase the solubility and diffusion rate of the analytes, leading to faster and more efficient extractions with less solvent. nih.gov

TechnologyPrincipleAdvantagesCommon Solvents
Ultrasound-Assisted Extraction (UAE)Uses acoustic cavitation to disrupt cell walls and enhance mass transfer. chromatographytoday.comfrontiersin.orgReduced extraction time, lower energy consumption, increased yield. frontiersin.orgEthanol, Methanol, Water frontiersin.org
Microwave-Assisted Extraction (MAE)Uses microwave energy for rapid heating of the solvent and sample matrix. chromatographytoday.comVery fast, reduced solvent volume, improved extraction yield. chromatographytoday.comEthanol, Methanol
Supercritical Fluid Extraction (SFE)Uses a fluid above its critical temperature and pressure as the solvent. nih.govHighly selective, solvent-free final product (CO2 evaporates). chromatographytoday.comSupercritical CO2, often with co-solvents like Ethanol. nih.gov
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE)Uses solvents at high temperature and pressure to increase extraction efficiency. frontiersin.orgnih.govFast, efficient, automated, low solvent consumption. nih.govEthanol, Water, Ethyl Acetate

Chromatographic Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for separating and purifying the target compound, this compound, from this mixture. xml-data.orgsigmaaldrich.com The process typically involves multiple chromatographic steps to achieve high purity. chromatographyonline.comsartorius.com

The isolation of this compound from the ethanolic extract of D. viscosa involved repeated chromatographic separation. xml-data.org The extract was subjected to column chromatography over silica (B1680970) gel, followed by further purification using a reversed-phase (RP-18) column and preparative HPLC to yield the pure compound. xml-data.org

Normal phase and reverse phase chromatography are two fundamental modes of liquid chromatography that separate compounds based on their polarity. alwsci.comwaters.com

Normal Phase Chromatography (NPC) : This was one of the earliest forms of liquid chromatography. alwsci.com It utilizes a polar stationary phase (like silica gel) and a non-polar mobile phase (like hexane or ethyl acetate). alwsci.comhawach.com In this mode, polar compounds are retained more strongly on the stationary phase, while non-polar compounds elute faster. alwsci.com

Reversed-Phase Chromatography (RPC) : As the most widely used mode in HPLC today, RPC employs a non-polar stationary phase (such as C18-bonded silica) and a polar mobile phase (typically a mixture of water with methanol or acetonitrile). alwsci.comwikipedia.org Here, non-polar (hydrophobic) molecules interact more strongly with the stationary phase and are retained longer, while polar molecules elute more quickly. waters.comwikipedia.org The isolation of this compound utilized both silica gel (normal phase) and RP-18 (reversed-phase) chromatography. xml-data.org

AspectNormal Phase Chromatography (NPC)Reversed-Phase Chromatography (RPC)
Stationary PhasePolar (e.g., Silica, Alumina, Cyano). alwsci.comhawach.comNon-polar (e.g., C18, C8, Phenyl). alwsci.comwikipedia.org
Mobile PhaseNon-polar (e.g., Hexane, Ethyl Acetate, Chloroform). alwsci.comPolar (e.g., Water, Methanol, Acetonitrile). wikipedia.org
Elution OrderNon-polar compounds elute first, polar compounds are retained longer. alwsci.comPolar compounds elute first, non-polar compounds are retained longer. wikipedia.org
Primary ApplicationSeparation of polar compounds, isomers, and compounds soluble in non-polar solvents. biotage.comSeparation of a wide range of non-polar to moderately polar compounds. wikipedia.org

Preparative HPLC is a high-resolution purification technique used to isolate a specific compound from a mixture in sufficient quantities for further analysis or use. lcms.czmz-at.de Unlike analytical HPLC, which focuses on identifying and quantifying compounds, the goal of preparative HPLC is purification and collection. lcms.czmz-at.de

The process often begins with developing an optimized separation method on a smaller, analytical scale. lcms.czsigmaaldrich.com This analytical method is then scaled up for the preparative system. The scale-up involves adjusting parameters like column diameter, flow rate, and injection volume to handle larger sample loads while maintaining the separation resolution achieved at the analytical scale. mz-at.desigmaaldrich.com The final purification step for this compound was performed using preparative HPLC, which was crucial for obtaining the compound in its pure form. xml-data.org

ParameterDescriptionScale-Up Consideration
Column DimensionsDiameter and length of the preparative column are larger to accommodate more sample.The cross-sectional area of the column is proportional to the loadability. mz-at.de
Flow RateThe volume of mobile phase passing through the column per unit time.Flow rate is increased proportionally to the column's cross-sectional area to maintain a constant linear velocity. mz-at.de
Injection VolumeThe amount of sample mixture loaded onto the column.Injection volume is increased to maximize throughput without overloading the column and losing resolution. lcms.cz
Particle SizeThe diameter of the stationary phase particles.Larger particles (e.g., 10 µm) are often used in preparative columns to reduce backpressure. sigmaaldrich.com

Advanced Spectroscopic and Analytical Techniques for Structure Determination

The definitive structure of this compound was established through extensive spectroscopic analysis, a standard practice in the characterization of new chemical entities. xml-data.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocols (e.g., 1D, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy was pivotal in elucidating the structure of this compound. xml-data.org Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments were employed to piece together the molecular framework. nih.govresearchgate.netmaas.edu.mm

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons and their neighboring environments. ¹³C NMR (Carbon-13 NMR): This method reveals the number of non-equivalent carbons and provides insights into their chemical environment, such as whether they are part of a carbonyl group, an aromatic ring, or an alkyl chain. libretexts.org

2D NMR Techniques:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different parts of the molecule.

The combined data from these NMR experiments allowed for the complete assignment of all proton and carbon signals, leading to the planar structure of this compound. xml-data.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

PositionδC (ppm)δH (ppm, J in Hz)
2161.9-
3138.8-
4178.9-
5159.2-
696.6-
7160.16.48 (s)
8105.9-
9157.0-
10104.1-
1'122.9-
2'127.87.65 (d, J = 2.1 Hz)
3'114.1-
4'158.4-
5'114.76.92 (d, J = 8.5 Hz)
6'128.27.72 (dd, J = 8.5, 2.1 Hz)
3-OCH₃60.13.88 (s)
6-OCH₃61.83.95 (s)
1''22.12.70 (t, J = 7.2 Hz)
2''31.51.80 (m)
3''38.91.65 (m)
4''68.13.68 (t, J = 6.4 Hz)
5''29.81.22 (s)

Data sourced from phytochemical investigation of Dodonaea viscosa. xml-data.org

High-Resolution Mass Spectrometry (HRMS) Methodologies

High-Resolution Mass Spectrometry (HRMS) was instrumental in determining the elemental composition of this compound. xml-data.org This technique measures the mass-to-charge ratio of ions with very high accuracy, allowing for the calculation of a precise molecular formula. sciex.comthermofisher.comamericanpharmaceuticalreview.com For this compound, HREIMS (High-Resolution Electron Ionization Mass Spectrometry) yielded a molecular formula of C₂₇H₃₀O₈. xml-data.org This information is critical as it provides the exact number of atoms of each element present in the molecule, which is a fundamental piece of data for structure elucidation. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

Infrared (IR) Spectroscopy: The IR spectrum of this compound indicated the presence of key functional groups. xml-data.org IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. ijacskros.com The presence of a broad absorption band around 3417 cm⁻¹ suggested the presence of hydroxyl (-OH) groups. An absorption peak corresponding to a conjugated carbonyl group (C=O) of the flavone (B191248) structure was also observed. xml-data.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated double bonds. libretexts.orgsci-hub.se The UV spectrum of this compound, recorded in methanol, showed absorption maxima (λmax) that are characteristic of a flavonoid skeleton. xml-data.org Flavonoids typically exhibit two major absorption bands in the UV-Vis region, which arise from the electronic transitions in the A and B rings of their structure.

Table 2: Spectroscopic Data for this compound

TechniqueObserved Data
UV (MeOH) λmax (log ε)272 (4.45), 336 (4.38) nm
IR (KBr) νmax3417, 1654, 1605, 1575 cm⁻¹
HREIMS m/z482.1960 [M]⁺ (calcd. for C₂₇H₃₀O₈, 482.1941)

Data sourced from phytochemical investigation of Dodonaea viscosa. xml-data.org

X-ray Crystallography for Solid-State Structure

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. creative-biostructure.comwikipedia.org It involves diffracting X-rays off a single crystal of the compound to generate a diffraction pattern, which can then be used to calculate the electron density and thus the atomic positions. mun.camdpi.com While X-ray crystallography provides unambiguous structural information, there is no indication in the primary literature that this technique was used for the structural elucidation of this compound, likely because a suitable single crystal could not be obtained. xml-data.orgresearchgate.net

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Electronic Circular Dichroism)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are used to determine the absolute configuration of chiral molecules. uit.noresearchgate.netmdpi.commtoz-biolabs.com These methods measure the differential absorption of left and right circularly polarized light. mtoz-biolabs.comcas.cz The experimental ECD spectrum is then compared with theoretically calculated spectra for the possible stereoisomers to assign the correct absolute stereochemistry. uit.no The literature on this compound does not specify the use of ECD or other chiroptical methods for determining its absolute configuration. xml-data.org Therefore, the stereochemistry of the chiral centers in this compound remains to be definitively assigned.

Genomic and Metabolomic Approaches to Natural Product Identification

While classical methods of isolation and structural elucidation, as used for this compound, have been foundational in natural product chemistry, modern "omics" technologies offer powerful complementary strategies. xml-data.orgresearchgate.net Genomic and metabolomic approaches, often used in an integrated fashion, can accelerate the discovery of novel natural products and link them to their biosynthetic origins. researchgate.netfrontiersin.org

Metabolomics involves the large-scale study of small molecules, or metabolites, within a biological system under a given set of conditions. biorxiv.orgmdpi.com By using high-throughput analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can generate a "metabolic fingerprint" of an organism, such as a plant. mdpi.com This profile can reveal the presence of hundreds to thousands of compounds in a crude extract. biorxiv.org By comparing the metabolic profiles of different species or the same species under different conditions, scientists can pinpoint unique or upregulated metabolites that may have interesting biological activities. frontiersin.org This approach can guide the targeted isolation of novel compounds, making the discovery process more efficient than traditional, non-directed fractionation. mdpi.com

Genomics, the study of an organism's complete set of DNA, provides the blueprint for its metabolic capabilities. frontiersin.org In the context of natural products, genome mining involves searching for biosynthetic gene clusters (BGCs). BGCs are physically clustered sets of genes that encode the enzymes responsible for producing a specific natural product. researchgate.net By identifying these clusters, scientists can predict the types of compounds an organism might produce, even before they are detected chemically.

The integration of these two fields, sometimes termed "metabologenomics," creates a powerful workflow for natural product discovery. researchgate.netnih.gov A typical approach involves generating both genomic and metabolomic datasets from a collection of organisms. researchgate.net Computational algorithms are then used to find correlations between the presence of a specific BGC in the genome and the detection of a particular metabolite in the metabolome. researchgate.netfrontiersin.org This correlation can provide a strong hypothesis linking a gene cluster to its small molecule product. This link can then be confirmed through targeted genetic manipulation (e.g., gene knockout) or enzymatic assays. researchgate.net This integrated strategy not only speeds up the identification of new molecules but also illuminates their biosynthetic pathways, opening doors for synthetic biology approaches to improve production. researchgate.net

Total Synthesis and Advanced Synthetic Methodologies of Dodovisone C and Analogues

Retrosynthetic Analysis and Strategic Disconnections of the Dodovisone C Scaffold

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules. icj-e.orgamazonaws.com The process involves mentally breaking down the target molecule into simpler, commercially available starting materials through a series of logical steps known as disconnections. amazonaws.comjournalspress.com These disconnections must correspond to known and reliable chemical reactions. amazonaws.com

For a molecule with the complexity of this compound, a key strategic consideration is to identify the most strategic bonds to disconnect. An effective retrosynthetic analysis aims for maximum simplification and convergence, where different parts of the molecule are synthesized separately and then joined together late in the synthesis. icj-e.org

A plausible retrosynthetic strategy for this compound would involve several key disconnections:

Disconnection of the side chain: A primary disconnection would likely target the bond connecting the complex side chain to the core ring structure. This simplifies the molecule into two major fragments, which can be synthesized independently.

Ring-forming disconnections: The central ring system could be simplified by disconnecting strategic carbon-carbon or carbon-heteroatom bonds. This often involves identifying reactions that can form the ring in a controlled manner, such as cycloadditions or intramolecular cyclizations.

Functional group interconversions: Throughout the analysis, functional groups may be conceptually changed into other groups that are easier to introduce or that facilitate a desired reaction. This is a common tactic to overcome potential synthetic hurdles. journalspress.com

The ultimate goal of this analytical process is to arrive at a "synthetic tree" that outlines a feasible and efficient pathway to the target molecule from simple, readily available precursors. slideshare.net

Development of Enantioselective and Diastereoselective Synthesis Routes

Natural products like this compound often exist as a single stereoisomer, meaning their atoms are arranged in a specific three-dimensional orientation. Therefore, a critical aspect of its total synthesis is the control of stereochemistry to produce the correct enantiomer and diastereomer. osi.lvru.nl Enantioselective synthesis aims to produce one of two mirror-image isomers (enantiomers) in excess, while diastereoselective synthesis targets the formation of one specific stereoisomer out of several possibilities. osi.lvru.nl

Several powerful strategies have been developed to achieve this control:

Chiral Catalysis: This is one of the most efficient methods, where a small amount of a chiral catalyst directs the reaction to favor the formation of one enantiomer. libretexts.orgopenstax.org For instance, the Sharpless asymmetric epoxidation uses a chiral catalyst to create epoxides with high enantiomeric excess. libretexts.orgopenstax.org Rhodium-catalyzed reactions with chiral ligands are also widely used for enantioselective transformations. chemrxiv.orgorganic-chemistry.org

Use of Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the starting material to guide the stereochemical outcome of a reaction. osi.lv After the desired stereocenter is created, the auxiliary is removed.

Substrate Control: In some cases, existing stereocenters within the molecule can influence the stereochemistry of newly formed centers. Chemists can leverage this effect to set subsequent stereocenters in a predictable manner.

These methods are often employed at key stages of the synthesis to establish the correct stereochemistry early on, which is then carried through subsequent reaction steps.

Key Transformations and Reaction Methodologies Applied in this compound Synthesis

The construction of the this compound molecule relies on a toolbox of powerful chemical reactions. These transformations are chosen for their efficiency, selectivity, and ability to form the required chemical bonds and functional groups.

The formation of carbon-carbon (C-C) bonds is the backbone of organic synthesis, allowing for the construction of the molecular skeleton. In recent years, C-H activation has emerged as a particularly powerful strategy. nih.gov This approach involves the direct functionalization of otherwise unreactive carbon-hydrogen (C-H) bonds, which are ubiquitous in organic molecules. nih.govsigmaaldrich.com

Transition metal catalysts, particularly those based on palladium and rhodium, are often employed to facilitate C-H activation. snnu.edu.cnmdpi.com This methodology can significantly shorten synthetic routes by eliminating the need for pre-functionalization of starting materials. sigmaaldrich.com While specific applications in this compound synthesis are not detailed in the provided context, the general principles of C-H activation would be highly applicable to forging some of the key C-C bonds in its structure. nih.gov

Beyond creating the carbon skeleton, the precise installation of functional groups with the correct stereochemistry is crucial. nih.gov Stereocontrolled functionalization refers to reactions that introduce atoms like oxygen or nitrogen with a specific 3D orientation.

Key methods for stereocontrolled functionalization include:

Asymmetric Dihydroxylation: This reaction, often employing osmium tetroxide with a chiral ligand, can introduce two adjacent hydroxyl (-OH) groups with a defined stereochemistry.

Asymmetric Epoxidation: As mentioned earlier, reactions like the Sharpless epoxidation can create chiral epoxides, which are versatile intermediates that can be opened to form a variety of other functional groups with controlled stereochemistry. libretexts.orgopenstax.org

Diastereoselective Reductions: The reduction of ketones or other carbonyl groups to alcohols can be influenced by neighboring stereocenters or by using chiral reducing agents to favor the formation of one diastereomer.

These reactions are essential for installing the numerous stereocenters found in the this compound molecule with high fidelity.

Cascade reactions, also known as domino or tandem reactions, are processes where multiple chemical transformations occur in a single step without the need to isolate intermediates. wikipedia.orgslideshare.net This approach is highly efficient, saving time, reagents, and reducing waste. 20.210.105 Nature itself is the master of cascade reactions, using enzymes to orchestrate complex transformations in the biosynthesis of natural products. mdpi.com

A biomimetic synthesis seeks to mimic nature's strategy in the laboratory. mdpi.comresearchgate.net For a molecule like this compound, a biomimetic approach might involve a carefully designed cascade reaction that is triggered by a single event and proceeds through a series of cyclizations and rearrangements to rapidly assemble the core structure. These reactions are often intellectually challenging to design but can lead to remarkably elegant and efficient syntheses. nih.gov

Semi-Synthesis from Related Natural Precursors

Semi-synthesis is a strategy where a complex natural product is synthesized starting from a related, more abundant natural product. sioc-journal.cnscispace.com This approach can be significantly more efficient than a total synthesis from simple starting materials, as a large portion of the complex molecular architecture is already in place. nih.gov

For this compound, a potential semi-synthetic route could start from a structurally similar and more readily available plant-derived compound. The synthesis would then involve a series of chemical modifications to convert this precursor into this compound. This might include the addition or modification of functional groups, or the rearrangement of the carbon skeleton. The success of a semi-synthetic approach hinges on the availability of a suitable starting material and the development of selective reactions that modify the precursor without affecting other sensitive parts of the molecule. nih.gov

Data Tables

Table 1: Key Methodologies in Stereoselective Synthesis

MethodologyDescriptionExample Reaction
Chiral Catalysis Employs a chiral catalyst to induce stereoselectivity in a reaction. libretexts.orgopenstax.orgSharpless Asymmetric Epoxidation libretexts.orgopenstax.org
Chiral Auxiliaries A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. osi.lvEvans Asymmetric Aldol Reaction
Substrate Control Existing stereocenters in a molecule influence the formation of new stereocenters.Felkin-Anh model for nucleophilic addition to carbonyls

Table 2: Comparison of Synthetic Strategies

StrategyDescriptionKey Advantage
Total Synthesis Synthesis of a complex molecule from simple, commercially available starting materials. wikipedia.orgias.ac.inProvides ultimate proof of structure and allows for the creation of unnatural analogues.
Semi-Synthesis Synthesis of a complex molecule from a related, naturally occurring precursor. sioc-journal.cnscispace.comCan be significantly shorter and more efficient than total synthesis. nih.gov
Biomimetic Synthesis A synthetic strategy that mimics the biosynthetic pathway of a natural product. mdpi.comresearchgate.netCan lead to highly efficient and elegant syntheses, often employing cascade reactions. researchgate.net

Chemoenzymatic and Biocatalytic Approaches to this compound and its Derivatives

A comprehensive review of existing scientific literature indicates that there are currently no published studies detailing the chemoenzymatic or biocatalytic synthesis of this compound or its derivatives. This compound is a natural flavonoid that has been isolated from the aerial parts of Dodonaea viscosa. biocrick.comchemfaces.com The initial structural elucidation of this compound and its co-isolated analogues—Dodovisone A, B, and D—was achieved through extensive spectroscopic analysis following their extraction from this natural source. biocrick.comchemfaces.com

While specific applications to this compound are not documented, chemoenzymatic and biocatalytic strategies represent a significant and growing field in the synthesis of complex natural products. These methods combine the precision of enzymatic reactions with the practicality of traditional organic chemistry to achieve high selectivity and efficiency.

General Principles of Chemoenzymatic and Biocatalytic Synthesis:

Biocatalysis leverages enzymes or whole microbial cells to catalyze chemical reactions. This approach is valued for its high degree of regio-, stereo-, and enantioselectivity under mild reaction conditions, which can significantly shorten multi-step synthetic routes. targetmol.com

Chemoenzymatic synthesis integrates enzymatic steps within a multi-step chemical synthesis. This can be particularly advantageous for creating complex stereogenic centers or performing selective modifications on a molecule that are challenging to achieve with conventional chemical reagents alone.

Enzymes such as lipases, reductases, and oxygenases are commonly employed in these synthetic strategies. medchemexpress.comcymitquimica.com For instance, ene reductases can perform selective reductions of alkenes, and cytochrome P450 monooxygenases can introduce hydroxyl groups at specific, non-activated C-H bonds, a transformation that is notoriously difficult using standard chemical methods. medchemexpress.com The development of these approaches for other complex molecules, such as steroids and other flavonoids, highlights their potential power. However, the application of such methodologies to the synthesis of this compound remains an unexplored area of research.

Synthesis of Isotopic Variants for Mechanistic Studies

There is no scientific literature available describing the synthesis of isotopic variants of this compound for mechanistic studies. The synthesis of isotopically labeled compounds is a powerful tool for elucidating reaction mechanisms, understanding metabolic pathways, and in pharmacokinetic research. biocrick.com

The incorporation of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into a molecule allows researchers to trace the fate of atoms through complex transformations. biocrick.com

Key Applications of Isotopic Labeling in Chemical and Biological Research:

Application AreaDescriptionIsotope Examples
Mechanistic Elucidation Tracing the movement of atoms to understand reaction pathways and intermediates. The kinetic isotope effect, where a reaction rate changes upon isotopic substitution, can provide insight into rate-determining steps.²H, ¹³C, ¹⁵N
Metabolic Studies Following the metabolism of a compound within a biological system to identify metabolites and understand biotransformation pathways.¹³C, ¹⁴C, ¹⁵N
NMR Spectroscopy Enhancing signals or simplifying complex spectra in Nuclear Magnetic Resonance (NMR) studies to aid in structural determination of large biomolecules.¹³C, ¹⁵N
Mass Spectrometry Serving as internal standards for precise quantification in mass spectrometry-based assays, crucial in pharmacokinetics and proteomics.²H, ¹³C, ¹⁵N

The synthesis of an isotopically labeled version of this compound could, for example, involve using a ¹³C-labeled precursor in a total synthesis route or developing a method for direct isotope exchange on the natural product. Such labeled compounds would be invaluable for studying its biosynthesis, mechanism of action, or metabolic fate. To date, however, no such studies have been reported in the peer-reviewed literature.

Table of Compounds

Biosynthetic Pathway Elucidation of Dodovisone C

Hypothetical Identification of Biosynthetic Precursors and Intermediates

The biosynthesis of Dodovisone C, as an isoprenylated flavonoid, is presumed to follow the established routes for these two major classes of natural products. The flavonoid backbone is typically derived from the phenylpropanoid and polyketide pathways. Phenylalanine, an aromatic amino acid, serves as the initial precursor for the C6-C3 unit (the B and C rings), while the A ring is generally assembled from three molecules of malonyl-CoA via the polyketide pathway.

The isoprenoid moiety, a 4-hydroxy-3-methylbutyl group attached to the flavonoid scaffold, is expected to originate from the isoprenoid biosynthetic pathway. Plants utilize two primary pathways for the synthesis of the five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP): the mevalonate (B85504) (MVA) pathway, which is active in the cytoplasm, and the methylerythritol phosphate (B84403) (MEP) pathway, which operates in the plastids. Given that this compound is a plant secondary metabolite, its isoprenoid unit could potentially be derived from either of these pathways.

Isotopic Labeling Experiments and Pathway Mapping: A Future Perspective

To date, no isotopic labeling experiments specifically targeting the biosynthesis of this compound have been reported. Such experiments are crucial for definitively tracing the metabolic fate of precursors and mapping the biosynthetic pathway. Future research employing isotopically labeled precursors, such as ¹³C-labeled phenylalanine or ¹³C-labeled glucose, coupled with advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), would be invaluable. These studies could confirm the predicted precursors and potentially identify key intermediates in the biosynthetic cascade leading to this compound.

Enzymatic Characterization and Gene Cluster Identification: An Unexplored Frontier

The enzymatic steps and the corresponding genes responsible for the biosynthesis of this compound are currently unknown. The biosynthesis of flavonoids involves a series of well-characterized enzyme families, including chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), and flavonoid 3'-hydroxylase (F3'H), among others. Additionally, the attachment of the isoprenyl group is catalyzed by prenyltransferase enzymes.

Functional Annotation of Biosynthetic Genes: A Path Forward

Identifying the specific genes from Dodonaea viscosa that encode the enzymes for this compound biosynthesis would require a combination of genomic and transcriptomic approaches. Sequencing the genome or transcriptome of D. viscosa could reveal candidate genes based on homology to known flavonoid and isoprenoid biosynthetic genes from other plant species. The identification of a biosynthetic gene cluster (BGC), where all the genes for a specific pathway are located in close proximity on the chromosome, would provide strong evidence for their involvement in this compound synthesis.

In Vitro Reconstitution of Enzymatic Steps: A Goal for Future Research

Once candidate genes are identified, their functions can be confirmed through in vitro enzymatic assays. This would involve expressing the recombinant enzymes in a suitable host system, such as E. coli or yeast, and then testing their activity with the predicted substrates. This step-by-step reconstitution of the pathway in a test tube would provide definitive proof of the function of each enzyme.

Genetic Manipulation and Pathway Engineering in Heterologous Hosts: A Distant Prospect

The heterologous expression of a complete biosynthetic pathway in a microbial or plant host is a powerful tool for studying and engineering the production of natural products. adelaide.edu.aucaas.cn Once the biosynthetic genes for this compound are identified and characterized, it would be theoretically possible to transfer them into a heterologous host to produce the compound. This would not only facilitate further study of the pathway but could also open up avenues for its sustainable production. However, this remains a distant prospect until the fundamental biosynthetic machinery is discovered.

Comparative Biosynthesis of Flavonoids and Isoprenylated Compounds

The biosynthesis of flavonoids is a well-studied branch of the phenylpropanoid pathway. The pathway initiates with the conversion of phenylalanine to cinnamic acid, which is then converted to 4-coumaroyl-CoA. This intermediate can then enter the flavonoid biosynthetic pathway, starting with the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA by chalcone synthase to form a chalcone. This chalcone is then isomerized by chalcone isomerase to a flavanone, which serves as a key branch point for the synthesis of various flavonoid classes.

Isoprenoids, also known as terpenoids, are a vast and diverse class of natural products derived from the five-carbon precursors IPP and DMAPP. These precursors are synthesized via the MVA or MEP pathways. The head-to-tail condensation of these C5 units leads to the formation of geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and geranylgeranyl pyrophosphate (GGPP, C20), which are the precursors for monoterpenes, sesquiterpenes, and diterpenes, respectively. The isoprenoid side chain of this compound is likely derived from one of these prenyl pyrophosphates through the action of a specific prenyltransferase.

Biological Modulatory Activities and Mechanistic Investigations of Dodovisone C

Target Identification and Engagement Methodologies

Elucidating the direct molecular targets of Dodovisone C is a critical first step in understanding its biological function. A multi-pronged approach employing various modern techniques would be essential to identify and validate these targets.

Proteomic Profiling (e.g., Activity-Based Protein Profiling)

Proteomic profiling offers a broad view of the proteins that interact with a small molecule. nih.govnih.govActivity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy to map the "ligandable" hotspots within a proteome. nih.govnih.gov This technique utilizes chemical probes that covalently bind to active sites of specific enzyme families, allowing for the assessment of their functional state in complex biological systems. nih.govscispace.com Future studies could involve designing an ABPP probe derived from the this compound scaffold to identify its direct protein targets in various cell lines or tissues. This would provide invaluable insights into the enzyme classes modulated by this compound.

Genomic and Transcriptomic Analysis (e.g., RNA-Seq)

Genomic and transcriptomic analyses can reveal how this compound treatment affects gene expression, providing clues about the cellular pathways it modulates. nih.govnih.govRNA-Sequencing (RNA-Seq) is a high-throughput method that allows for the comprehensive profiling of the transcriptome. nih.govbiorxiv.org By treating cells with this compound and performing RNA-Seq, researchers could identify differentially expressed genes. For instance, studies on other natural compounds have successfully used RNA-Seq to understand their cytotoxic effects and identify upregulated or downregulated genes involved in specific cellular responses. mdpi.commdpi.com This approach could pinpoint the genetic networks influenced by this compound, suggesting potential mechanisms of action.

Metabolomic Fingerprinting

Metabolomic fingerprinting provides a snapshot of the metabolic state of a biological system and can reveal alterations induced by a small molecule. nih.govmdpi.commedrxiv.org This untargeted approach analyzes the global set of metabolites, offering insights into the biochemical pathways affected by the compound. qub.ac.ukresearchgate.net By comparing the metabolomic profiles of cells or organisms treated with this compound to untreated controls, scientists could identify key metabolic pathways that are perturbed, offering another layer of understanding of its biological impact.

Affinity Chromatography and Chemical Genetics Approaches

Affinity chromatography is a powerful technique for isolating and purifying proteins that bind to a specific molecule. nih.govcytivalifesciences.comnih.gov By immobilizing this compound onto a solid support, researchers could capture its binding partners from cell lysates. researchgate.net This method has been widely used to identify the targets of various drugs and bioactive compounds. thermofisher.com

Chemical genetics offers a complementary approach to understanding a compound's mechanism of action by studying how genetic perturbations affect its activity. nih.govnovartis.com This can involve screening a library of mutants to identify genes that confer sensitivity or resistance to the compound, thereby revealing its targets and the pathways in which they function.

Cellular Pathway Modulation Studies

Once potential targets are identified, the focus can shift to understanding how this compound modulates cellular signaling pathways.

Investigation of Signal Transduction Cascades

Signal transduction pathways are the networks through which cells communicate and respond to their environment. ck12.orgyoutube.com Many drugs exert their effects by modulating specific signaling cascades. nih.govnih.gov Future research on this compound would involve investigating its impact on key signaling pathways known to be involved in diseases such as cancer or inflammation. nih.govnih.gov For example, after identifying a protein target, researchers could examine the downstream effects on well-established pathways like the MAPK or PI3K/Akt signaling cascades to delineate the precise mechanism of action of this compound. youtube.com

No Information Found for "this compound"

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Comparative Biological Effects with Related Phytochemicals

This compound is one of several isoprenylated flavonoids isolated from the aerial parts of Dodonaea viscosa. The biological activities of extracts from this plant and its constituent compounds have been a subject of scientific investigation, revealing a range of pharmacological effects, including anti-inflammatory, antioxidant, and cytotoxic activities. Comparative studies often reveal that the potency and specificity of these effects are highly dependent on the specific chemical structure of the flavonoid.

Flavonoids from Dodonaea viscosa have demonstrated significant biological potential. For instance, various studies have highlighted the anti-inflammatory and antioxidant properties of crude extracts and isolated flavonoids from this plant. The presence of isoprenyl groups, as seen in this compound, can significantly influence the biological activity of flavonoids, often enhancing their interaction with biological membranes and molecular targets.

To illustrate the comparative biological effects, the following table summarizes the activities of some flavonoids, including those structurally related to the types of compounds found in Dodonaea viscosa. It is important to note that direct comparative data for this compound is not yet available in the cited literature.

Compound/ExtractBiological ActivityModel SystemKey Findings
Dodonaea viscosa Ethanolic ExtractCytotoxic ActivityBreast Carcinoma Cell Line (MCF7)Demonstrated strong cytotoxic effects.
Dodonaea viscosa Ethanolic ExtractAntioxidant ActivityDPPH Radical Scavenging AssayShowed potent free radical scavenging capabilities.
Hautriwaic Acid (from D. viscosa)Anti-inflammatory ActivityTPA-induced mouse ear edemaExhibited significant inhibition of inflammation.
Dodoviscins A-J (from D. viscosa)Adipogenesis Promotion3T3-L1 cellsPromoted adipocyte differentiation.

This table presents a summary of findings for compounds and extracts from Dodonaea viscosa. Specific comparative data for this compound is not available in the reviewed literature.

The structural variations among these compounds, such as the number and position of hydroxyl and methoxy (B1213986) groups, as well as the nature of the isoprenyl substituent, are critical determinants of their biological profiles.

Investigation of Antioxidant and Redox Modulatory Mechanisms

The antioxidant and redox modulatory activities of flavonoids are central to their therapeutic potential. These compounds can exert their effects through various mechanisms, including direct scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS), chelation of transition metal ions, and modulation of cellular antioxidant defense systems.

Direct Radical Scavenging: Flavonoids can donate a hydrogen atom from their hydroxyl groups to neutralize free radicals, thereby interrupting the chain reactions of oxidation. The B-ring and the C-ring of the flavonoid structure are particularly important for this activity. The presence of an o-dihydroxy (catechol) group in the B-ring, for example, significantly enhances scavenging activity.

Metal Chelation: By chelating metal ions such as iron and copper, flavonoids can prevent the formation of highly reactive hydroxyl radicals through the Fenton reaction. This is a crucial mechanism in preventing oxidative damage to lipids, proteins, and DNA.

Modulation of Cellular Antioxidant Enzymes: Flavonoids can also influence the expression and activity of endogenous antioxidant enzymes. This indirect antioxidant effect involves the modulation of signaling pathways, such as the Nrf2-Keap1 pathway. Activation of Nrf2 leads to the upregulation of a suite of antioxidant and detoxifying enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).

The potential redox modulatory mechanisms of a flavonoid like this compound are summarized in the table below, based on the general activities of this class of compounds.

MechanismDescriptionPotential Effect of this compound
Direct ROS/RNS Scavenging Donation of hydrogen atoms from hydroxyl groups to neutralize free radicals.The flavonoid structure of this compound suggests it may directly scavenge various reactive species.
Metal Ion Chelation Binding to transition metals like iron and copper to prevent their participation in radical-generating reactions.The presence of hydroxyl and carbonyl groups in this compound could enable it to chelate metal ions.
Nrf2 Pathway Activation Induction of the Nrf2 transcription factor, leading to the expression of antioxidant and cytoprotective genes.As an isoprenylated flavonoid, this compound might modulate this pathway, enhancing cellular antioxidant defenses.
Inhibition of Pro-oxidant Enzymes Inhibition of enzymes such as xanthine (B1682287) oxidase and NADPH oxidase that generate reactive oxygen species.This represents a potential mechanism by which this compound could reduce oxidative stress.

This table outlines the general antioxidant and redox modulatory mechanisms of flavonoids. Specific investigations into the mechanisms of this compound are needed to confirm these activities.

Computational and Theoretical Studies of Dodovisone C

Molecular Modeling and Docking Simulations with Biological Targets

Molecular modeling and docking simulations are powerful computational techniques used to predict the binding orientation and affinity of a ligand to a protein target. researchgate.netnih.gov These methods are crucial in the early stages of drug discovery for screening large libraries of compounds and prioritizing those with the highest potential for therapeutic activity. nih.gov

In the study of Dodovisone C, molecular docking simulations would be employed to identify its potential biological targets. This process involves generating a three-dimensional model of this compound and computationally placing it into the binding sites of various proteins known to be involved in disease pathways. The simulations calculate the binding energy for each pose, providing a quantitative measure of the predicted affinity between this compound and the target. mdpi.com

Key steps in this process include:

Target Identification: Selecting a panel of biological targets, such as enzymes or receptors, that are relevant to a specific disease area.

Structure Preparation: Obtaining or generating 3D structures of both this compound and the target proteins.

Docking Simulation: Using specialized software to explore the possible binding modes of this compound within the active site of each target. researchgate.net

Scoring and Analysis: Evaluating the predicted binding poses based on scoring functions that estimate the binding free energy. The top-ranked poses suggest the most likely interaction modes.

For instance, a hypothetical docking study of this compound against a panel of inflammatory and cancer-related protein targets might yield the following illustrative data:

Table 1: Illustrative Molecular Docking Results for this compound

Target ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues
Cyclooxygenase-2 (COX-2)-9.5Arg120, Tyr355, Ser530
Tumor Necrosis Factor-alpha (TNF-α)-8.2Tyr59, Tyr119, Gln61
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)-10.1Cys919, Asp1046, Glu885
Mitogen-activated protein kinase p38 alpha (p38α)-9.8Lys53, Met109, Asp168

The results from these simulations can guide further experimental validation, such as in vitro binding assays, to confirm the predicted interactions and biological activity.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a deep understanding of the electronic structure and reactivity of molecules. mdpi.comaspbs.com These methods, based on the principles of quantum mechanics, can elucidate properties such as charge distribution, orbital energies, and molecular orbital shapes, which are fundamental to a molecule's chemical behavior and its interactions with biological targets. quantumzeitgeist.comarxiv.org

For this compound, these calculations can reveal:

Electron Distribution: Mapping the electron density to identify electron-rich and electron-deficient regions, which are crucial for forming hydrogen bonds, electrostatic interactions, and other non-covalent bonds with a protein target.

Frontier Molecular Orbitals: Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability.

Electrostatic Potential: Visualizing the molecular electrostatic potential (MEP) surface to predict sites for electrophilic and nucleophilic attack, which is vital for understanding reaction mechanisms and ligand-receptor interactions.

Software packages that perform these calculations can provide detailed insights into the electronic properties that govern the biological activity of this compound. aip.org

Table 2: Illustrative Quantum Chemical Properties of this compound

PropertyCalculated ValueSignificance
HOMO Energy-6.2 eVIndicates electron-donating ability
LUMO Energy-1.8 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.4 eVRelates to chemical reactivity and stability
Dipole Moment3.5 DInfluences solubility and binding orientation

These theoretical data are invaluable for medicinal chemists to understand the structure-activity relationships and to design derivatives of this compound with improved potency and selectivity.

Molecular Dynamics Simulations for Ligand-Target Interactions

While molecular docking provides a static picture of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view of these interactions over time. nih.govfrontiersin.org By simulating the movements of atoms in the ligand-protein complex, MD simulations can assess the stability of the binding pose, reveal conformational changes in the protein upon ligand binding, and provide more accurate estimations of binding free energies. mdpi.comnih.govmdpi.com

An MD simulation of a this compound-protein complex would involve:

System Setup: Placing the docked complex in a simulated physiological environment, including water molecules and ions.

Simulation Run: Solving Newton's equations of motion for all atoms in the system over a period of nanoseconds to microseconds.

Key parameters analyzed from MD simulations include Root Mean Square Deviation (RMSD) to assess the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

Table 3: Illustrative Molecular Dynamics Simulation Parameters for a this compound-Target Complex

ParameterValueInterpretation
Simulation Time200 nsDuration of the simulation to observe dynamic events
Average RMSD of Protein Backbone1.5 ÅIndicates a stable protein structure during simulation
Average RMSD of Ligand0.8 ÅShows stable binding of this compound in the active site
Key Hydrogen Bond Occupancy> 80%Suggests strong and persistent hydrogen bonding

These simulations provide critical information for lead optimization, helping to refine the structure of this compound to enhance its binding affinity and residence time at the target. nih.gov

QSAR (Quantitative Structure-Activity Relationship) and Chemoinformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that correlate the chemical structure of a series of compounds with their biological activity. nih.govwikipedia.org Chemoinformatics involves the use of computational tools to analyze and organize chemical data, which is essential for building robust QSAR models. mdpi.comdoi.org

For this compound and its analogues, a QSAR study would involve:

Data Set Compilation: Gathering a set of molecules with known biological activities.

Descriptor Calculation: Calculating various molecular descriptors (e.g., physicochemical properties, topological indices, 3D descriptors) for each molecule.

Model Development: Using statistical techniques like multiple linear regression, partial least squares, or machine learning algorithms to build a mathematical model that relates the descriptors to the activity. researchgate.net

Model Validation: Rigorously testing the predictive power of the model using internal and external validation sets.

A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the synthesis of more potent compounds.

In Silico Prediction of Biological Pathways and Interactions

In silico tools can also be used to predict the broader biological context of a compound's activity, such as the signaling pathways it might modulate. nih.gov By analyzing the predicted protein targets of this compound, it is possible to map these targets onto known biological pathways. mdpi.comnih.gov

This can be achieved through:

Target-Pathway Mapping: Using databases that link proteins to specific signaling and metabolic pathways.

Network Analysis: Constructing protein-protein interaction networks to understand the downstream effects of modulating the primary targets of this compound.

Systems Biology Modeling: Integrating various computational data to build a comprehensive model of the compound's effects on a cellular or organismal level.

For example, if this compound is predicted to strongly inhibit p38α kinase, pathway analysis would suggest its potential involvement in modulating inflammatory responses, cell cycle regulation, and apoptosis. This systems-level understanding is crucial for predicting both the therapeutic effects and potential side effects of a new compound.

Advanced Analytical Methodologies for Dodovisone C Research

Chromatographic Quantification and Purity Assessment (e.g., LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone technique for the quantitative analysis of Dodovisone C in various matrices. rsc.orgchemyx.com This powerful analytical tool combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of tandem mass spectrometry, making it ideal for detecting and quantifying trace amounts of the compound. technologynetworks.com

The development of a robust LC-MS/MS method for this compound involves several key steps. technologynetworks.com Initially, the chromatographic conditions are optimized to achieve efficient separation of this compound from other components in the sample. This typically involves selecting an appropriate HPLC column, such as a C18 column, and optimizing the mobile phase composition and gradient elution. nih.gov

Following chromatographic separation, the compound enters the mass spectrometer. Optimization of mass spectrometry parameters is critical for achieving high sensitivity and specificity. This includes the selection of precursor and product ions for multiple reaction monitoring (MRM), which allows for highly selective and sensitive quantification. technologynetworks.comsciex.com The collision energy required to fragment the parent ion into specific daughter ions is a key parameter that is optimized for each MRM transition. technologynetworks.com

Method validation is a crucial final step to ensure the reliability of the data. Validation parameters typically include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), following guidelines such as those from the FDA. nih.govturkjps.org For instance, a method might be validated over a specific concentration range, with acceptance criteria for accuracy and precision within a certain percentage. nih.govnih.gov

Below is an interactive data table summarizing typical parameters for an LC-MS/MS method for a compound like this compound.

ParameterTypical Value/ConditionPurpose
LC System High-Performance Liquid Chromatography (HPLC)Separates this compound from other matrix components. chemyx.com
Column C18 reversed-phaseRetains and separates non-polar to moderately polar compounds. nih.gov
Mobile Phase Gradient of organic solvent (e.g., methanol (B129727) or acetonitrile) and water with an additive (e.g., formic acid)Facilitates the elution and separation of the analyte. nih.gov
MS System Triple quadrupole mass spectrometerProvides high sensitivity and specificity for quantification. sciex.com
Ionization Mode Electrospray Ionization (ESI), positive or negative modeCreates ions from the analyte for mass analysis. nih.gov
Detection Mode Multiple Reaction Monitoring (MRM)Ensures highly selective detection and quantification. technologynetworks.com
**Linearity (R²) **>0.99Demonstrates a proportional response over a concentration range. nih.gov
Accuracy Within ±15-20% of nominal concentrationMeasures the closeness of the measured value to the true value. nih.gov
Precision (%CV) <15-20%Indicates the reproducibility of the measurements. nih.gov

Spectroscopic Characterization in Complex Matrices

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound, especially when present in complex biological matrices. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the molecular structure. mdpi.comyoutube.com

¹H NMR spectroscopy reveals the number and types of hydrogen atoms in the molecule and their connectivity, while ¹³C NMR provides information about the carbon skeleton. youtube.com Chemical shifts, coupling constants, and signal multiplicities in the NMR spectra are used to piece together the structure of this compound. mdpi.comwisc.eduorganicchemistrydata.org The use of internal standards in quantitative NMR (qNMR) can also allow for the determination of the absolute amount of the compound in a sample. nih.gov

The performance of spectroscopic methods can be influenced by the complexity of the sample matrix. nih.gov For instance, the presence of other compounds can lead to overlapping signals, making spectral interpretation challenging. Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can help to resolve these issues by providing correlations between different nuclei.

The table below outlines key spectroscopic data that would be obtained for this compound.

Spectroscopic TechniqueInformation Obtained
¹H NMR Number of different types of protons, their chemical environment, and neighboring protons. youtube.com
¹³C NMR Number of different types of carbon atoms and their chemical environment. youtube.com
DEPT (Distortionless Enhancement by Polarization Transfer) Differentiates between CH, CH₂, and CH₃ groups. nih.gov
COSY (Correlation Spectroscopy) Shows correlations between coupled protons.
HSQC (Heteronuclear Single Quantum Coherence) Correlates protons with their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons over two or three bonds.
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern of the compound. rsc.org

Bioanalytical Method Development for In Vitro and In Vivo Studies

The development and validation of bioanalytical methods are fundamental for accurately measuring the concentration of this compound and its metabolites in biological samples from in vitro and in vivo studies. ich.orgfda.govwuxiapptec.com These methods are essential for pharmacokinetic (PK) and pharmacodynamic (PD) assessments. nih.govnih.gov

The process begins with method development, where the optimal conditions for sample preparation, separation, and detection are established. ich.org Sample preparation is a critical step to remove interfering substances from the biological matrix (e.g., plasma, tissue homogenates). biocrick.com Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) are commonly employed. sciex.comwaters.com

Once a method is developed, it must be rigorously validated to ensure its reliability. fda.gov Full validation typically includes assessing the method's selectivity, sensitivity, accuracy, precision, recovery, and stability of the analyte in the biological matrix. ich.org Regulatory bodies like the FDA provide detailed guidance on the requirements for bioanalytical method validation. fda.gov

The choice of analytical platform is often guided by the specific requirements of the study. While LC-MS/MS is a common choice for small molecules like this compound, ligand-binding assays (LBAs) such as ELISA may also be considered, particularly for larger molecules or when specific antibodies are available. nih.govrockland.com

This data table summarizes the key stages and considerations in bioanalytical method development and validation.

StageKey Considerations
Method Development Analyte properties, selection of analytical technique (e.g., LC-MS/MS, LBA), optimization of sample preparation, chromatographic/assay conditions, and detection parameters. technologynetworks.comich.org
Pre-study Validation Full validation of the method to assess accuracy, precision, selectivity, sensitivity, reproducibility, and stability before analyzing study samples. researchgate.net
In-study Validation Analysis of quality control (QC) samples alongside study samples to ensure the continued validity of the method during the study.
Sample Analysis Quantification of this compound in unknown samples from in vitro or in vivo experiments.

Microscopic and Imaging Techniques for Cellular Localization and Effects

Microscopic and imaging techniques are vital for visualizing the cellular uptake, distribution, and effects of this compound at the subcellular level. unmhealth.org Fluorescence microscopy is a powerful tool for this purpose, allowing for the real-time tracking of fluorescently labeled compounds or the visualization of cellular changes induced by the compound. nih.gov

To study the cellular localization of this compound, it can be chemically modified with a fluorescent tag. Alternatively, specific antibodies against this compound can be developed and used in immunofluorescence assays. Advanced microscopy techniques, such as confocal microscopy and super-resolution microscopy (e.g., STORM, PALM), provide high-resolution images, enabling the precise localization of the compound within cellular compartments like the nucleus, mitochondria, or cytoplasm. researchgate.netplos.org

These imaging techniques can also be used to observe the morphological and functional changes in cells upon treatment with this compound. For example, changes in cell shape, cytoskeletal organization, or the localization of specific cellular proteins can be monitored. nih.gov Combining fluorescence microscopy with other techniques, such as atomic force microscopy (AFM), can provide correlative information on both the localization and the topographical changes on the cell surface. nih.gov

The table below lists various microscopic techniques and their applications in studying this compound.

Microscopic TechniqueApplication in this compound Research
Widefield Fluorescence Microscopy Initial screening of cellular uptake and general distribution. unmhealth.org
Confocal Microscopy High-resolution 3D imaging of subcellular localization, reducing out-of-focus light.
Super-Resolution Microscopy (e.g., SMLM) Imaging cellular structures and molecular distributions at the nanometer scale, beyond the diffraction limit of light. researchgate.netplos.org
Live-Cell Imaging Real-time tracking of the dynamics of this compound uptake and its effects on cellular processes in living cells. nih.gov
Fluorescence Recovery After Photobleaching (FRAP) Studying the mobility and binding kinetics of fluorescently-labeled this compound within cells.
Förster Resonance Energy Transfer (FRET) Investigating molecular interactions between this compound and cellular targets. nih.gov
Combined Fluorescence and Atomic Force Microscopy (AFM) Correlating the localization of this compound with nanoscale topographical features of the cell. nih.gov

Future Perspectives and Emerging Research Directions

Unexplored Biosynthetic Capacities of Dodonaea viscosa

Dodonaea viscosa is a rich source of diverse secondary metabolites, including a variety of flavonoids, coumarins, and terpenoids. phytopharmajournal.com The biosynthesis of terpenoids originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form diterpene precursors like geranylgeranyl pyrophosphate (GGPP). medcraveonline.com The formation of the characteristic clerodane skeleton is a subsequent, complex process involving specialized enzymes known as diterpene cyclases that transform the initial linear precursor into a bicyclic decalin structure. rsc.orgrsc.org

However, the specific enzymatic machinery responsible for the biosynthesis of Dodovisone C and its relatives within D. viscosa remains largely uncharacterized. Future research can delve into the plant's genome and transcriptome to identify the biosynthetic gene clusters (BGCs) encoding the pathway. Elucidating these pathways is crucial for understanding how the plant produces such a diverse array of clerodanes and could enable their heterologous production in microbial systems. nih.gov Integrated multi-omics approaches, combining genomics, transcriptomics, and metabolomics, will be instrumental in correlating gene expression patterns with the production of specific compounds, thereby uncovering the complete biosynthetic route to this compound. nih.gov

Compound ClassExamples Found in Dodonaea viscosaReference
Clerodane DiterpenesThis compound, Dodovisone B fluoroprobe.comresearchgate.net
FlavonoidsSakuranetin, Pinoresinol, Penduletin prota4u.orgnaturalproducts.net
CoumarinsFraxetin, Scopoletin, Isofraxidin prota4u.orgresearchgate.net
SaponinsGeneral Saponins pramanaresearch.org
Phenols & TanninsProtocatechuic acid, Tannins researchgate.netresearchgate.net

Next-Generation Synthetic Strategies for Complex this compound Analogues

The intricate, stereochemically dense structure of clerodane diterpenes presents a significant challenge for synthetic organic chemists. rsc.orgresearchgate.net While the total synthesis of some clerodanes has been achieved, developing efficient and versatile strategies remains a key goal. Future synthetic efforts towards this compound will likely move beyond traditional linear approaches and embrace next-generation strategies that allow for the rapid and divergent production of analogues.

Recent advances in synthetic methodology offer powerful tools for this purpose. For example, photoredox catalysis has enabled convergent fragment-coupling strategies, allowing for the union of complex molecular fragments under mild conditions, a tactic well-suited for building the clerodane core. acs.orgacs.org Similarly, catalytic asymmetric inverse-electron-demand Diels-Alder (IEDDA) reactions have proven effective for constructing the densely functionalized decalin scaffold central to these molecules. rsc.org Applying these and other modern synthetic methods, such as double carbonylation reactions researchgate.net, would not only enable the first total synthesis of this compound but also facilitate the creation of a library of structural analogues. Such a collection would be invaluable for detailed structure-activity relationship (SAR) studies to pinpoint the pharmacophore and optimize biological activity. nih.govnih.gov

Discovery of Novel Biological Targets and Polypharmacological Aspects

The clerodane diterpenoid family is known for a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and insect antifeedant properties. medcraveonline.comnih.govresearchgate.net A prominent example, Salvinorin A from Salvia divinorum, is a potent and selective κ-opioid receptor agonist, highlighting the potential for clerodanes to interact with specific protein targets in the central nervous system. rsc.orgrsc.org

For this compound, the full range of biological targets remains to be discovered. Future research should employ unbiased, large-scale screening methods to move beyond testing for a single, predefined activity. Phenotypic screening in various cell models, followed by target deconvolution using chemoproteomic techniques, could reveal unexpected mechanisms of action. nih.gov Furthermore, natural products often exhibit polypharmacology—the ability to interact with multiple targets simultaneously. naturalproducts.net Investigating the polypharmacological profile of this compound is a critical research direction, as this could explain complex biological effects and suggest new therapeutic applications, potentially for multifactorial diseases like cancer. nih.gov

Biological Activity of Clerodane DiterpenesExample Compound SourceReference
Opioid Receptor AgonismSalvia divinorum rsc.orgnih.govrsc.org
Insect AntifeedantVarious Lamiaceae species nih.gov
Anticancer / CytotoxicCasearia sylvestris nih.govresearchgate.net
Antimicrobial / AntifungalDodonaea angustifolia phytopharmajournal.com
Anti-inflammatoryDodonaea viscosa phytopharmajournal.com

Development of this compound as a Chemical Probe for Biological Systems

A chemical probe is a highly selective small molecule used to interrogate a biological process or validate a protein target. nih.govox.ac.uk Given their evolutionary selection for binding to biological macromolecules, natural products are excellent starting points for the development of chemical probes. nih.govuni-due.de The development of this compound into a chemical probe represents a significant future opportunity to translate its discovery into a valuable tool for biological research.

The first step in this process is the robust identification of its primary biological target(s). Once a target is validated, medicinal chemistry efforts can be used to establish a clear SAR, confirming that the molecule's biological effect is on-target. nih.gov Subsequently, this compound could be derivatized to create a probe molecule. This typically involves introducing a minimal, non-perturbing functional group (e.g., an alkyne or azide) that allows for "click chemistry" ligation to reporter tags for use in pull-down assays or activity-based protein profiling (ABPP). universiteitleiden.nl A well-characterized chemical probe based on the this compound scaffold could be used to explore the function of its target protein in various disease models, opening new avenues for therapeutic intervention. uwo.ca

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming natural product drug discovery by accelerating data analysis and enabling predictive modeling. cas.orgacs.org The integration of these computational tools offers a powerful strategy to overcome key bottlenecks in this compound research. nih.govrsc.org

AI/ML ApplicationPotential Impact on this compound ResearchReference
Biosynthetic Gene Cluster (BGC) MiningIdentify the specific genes in D. viscosa responsible for producing this compound. nih.govhelmholtz-hips.de
Bioactivity Prediction (QSAR)Predict the therapeutic potential of new this compound analogues before synthesis. cas.orgijrpas.com
Molecular Target PredictionGenerate hypotheses about which proteins this compound interacts with in human cells. helmholtz-hips.demdpi.com
Pathway Design & OptimizationDesign optimized synthetic or biosynthetic routes to this compound and its derivatives. researchgate.netbio-conferences.org
Analysis of 'Omics' DataIntegrate genomic, transcriptomic, and metabolomic data to understand its biological function. nih.gov

Q & A

Q. How can researchers identify novel research gaps in the pharmacological profile of Dodovisone C?

Begin with a systematic literature review focusing on peer-reviewed studies (2015–2025) to map existing knowledge on this compound’s mechanisms, pharmacokinetics, and unresolved contradictions. Use citation tracking tools (e.g., Scopus, Web of Science) to locate understudied areas, such as its interactions with cytochrome P450 enzymes or long-term metabolic effects. Prioritize gaps that align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

What frameworks are effective for formulating focused research questions on this compound’s bioactivity?

Apply the PICO framework (Population: in vitro/in vivo models; Intervention: this compound dosage; Comparison: control/analogues; Outcome: efficacy/toxicity metrics) to structure hypotheses. For example: "How does this compound (10–100 μM) inhibit tumor proliferation in A549 cells compared to paclitaxel?" Avoid overly broad questions (e.g., "Is this compound effective?") by defining specific variables and measurable outcomes .

Q. What safety protocols should guide experimental handling of this compound in preclinical studies?

Follow OSHA and institutional guidelines for hazardous chemicals:

  • Use chemical-resistant gloves (nitrile) and fume hoods for synthesis/purification .
  • Validate purity (>95%) via HPLC before biological assays to reduce confounding variables .
  • Document batch-specific stability data (e.g., degradation under light/heat) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers address contradictions in this compound’s reported cytotoxicity across studies?

Conduct a meta-analysis of IC50 values from diverse cell lines (e.g., HeLa vs. HepG2), controlling for variables like incubation time, solvent (DMSO vs. saline), and assay type (MTT vs. ATP-based). Use statistical tools (ANOVA, Tukey’s HSD) to identify outliers and contextualize discrepancies. Cross-validate findings with orthogonal methods (e.g., flow cytometry for apoptosis) .

Q. What experimental designs optimize mechanistic studies of this compound’s anti-inflammatory effects?

Employ a factorial design to test combinations of variables:

  • Dose-response : 0.1–50 μM in LPS-induced macrophages.
  • Time-course : Measure TNF-α/IL-6 at 6, 12, 24h post-treatment.
  • Pathway inhibition : Use siRNA knockdown (e.g., NF-κB) to isolate this compound’s targets. Include negative controls (vehicle-only) and positive controls (dexamethasone) to benchmark activity .

Q. How should researchers validate this compound’s metabolite profiling in pharmacokinetic studies?

Combine LC-MS/MS with stable isotope labeling to trace metabolites in rodent plasma. Use pharmacokinetic modeling (non-compartmental analysis) to calculate AUC, Cmax, and t1/2. Compare results across species (rats vs. primates) to assess translational relevance. Publish raw chromatograms and fragmentation patterns to enable cross-lab verification .

Q. What strategies mitigate bias in this compound’s in vivo efficacy trials?

  • Blinding : Randomize treatment groups and conceal identities from assessors.
  • Power analysis : Predefine sample sizes (n ≥ 8/group) to ensure statistical robustness.
  • Endpoint standardization : Use CONSORT guidelines for tumor volume measurement or survival rates. Disclose all deviations from protocols in supplementary materials to enhance transparency .

Methodological Considerations

Q. How to design longitudinal studies for this compound’s chronic toxicity?

  • Timepoints : Assess hematological/organ toxicity at 1, 3, 6 months in rodents.
  • Biomarkers : Include ALT, creatinine, and histopathology (liver/kidney).
  • Ethics : Terminate studies if severe toxicity (e.g., >20% weight loss) occurs, per IACUC guidelines .

Q. What computational tools predict this compound’s drug-likeness and target engagement?

Use molecular docking (AutoDock Vina) to screen against putative targets (e.g., COX-2). Validate with MD simulations (GROMACS) to assess binding stability. Apply QSAR models to predict ADMET properties, prioritizing low hepatotoxicity and high BBB permeability .

Q. How to reconcile conflicting data on this compound’s enantiomer-specific activity?

Isolate enantiomers via chiral chromatography and test separately in in vitro assays (e.g., kinase inhibition). Use circular dichroism to confirm structural integrity. Publish enantiomeric purity data (>99%) to resolve literature ambiguities .

Tables for Key Methodological Comparisons

Variable Recommended Approach Common Pitfalls Citations
Cytotoxicity AssaysATP-based assays for metabolically active cellsOverreliance on MTT in low-proliferation models
Metabolite IDHigh-resolution LC-MS/MS + isotopic labelingInadequate fragmentation data for validation
In Vivo DosingAllometric scaling from rodent to human equivalentsIgnoring species-specific metabolic pathways

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.